2-hydroxy-6-trifluoromethoxy phenylboronic acid CAS number and synonyms
2-hydroxy-6-trifluoromethoxy phenylboronic acid CAS number and synonyms
Executive Summary & Compound Identity
Target Compound: 2-Hydroxy-6-(trifluoromethoxy)phenylboronic acid CAS Number: 2246837-37-4[1]
This guide provides a comprehensive technical analysis of 2-Hydroxy-6-(trifluoromethoxy)phenylboronic acid , a specialized organoboron building block used in the synthesis of complex pharmaceutical scaffolds. Its unique 2,6-disubstitution pattern combines a hydrogen-bond donor (hydroxyl) and a lipophilic, metabolically stable electron-withdrawing group (trifluoromethoxy) flanking the boronic acid moiety. This steric and electronic arrangement makes it a "privileged structure" for designing bioisosteres and modulating protein-ligand interactions.
Nomenclature & Identifiers[2][3]
| Identifier Type | Value |
| CAS Number | 2246837-37-4 |
| IUPAC Name | [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid |
| Synonyms | 2-Hydroxy-6-(trifluoromethoxy)benzeneboronic acid; (6-Hydroxy-2-trifluoromethoxy)phenylboronic acid |
| Molecular Formula | C₇H₆BF₃O₄ |
| Molecular Weight | 221.93 g/mol |
| SMILES | OB(O)C1=C(O)C=CC=C1OC(F)(F)F |
| Appearance | White to off-white solid |
Physicochemical Profile & Structural Logic
As a Senior Application Scientist, it is critical to look beyond the numbers and understand the behavior of the molecule in solution and reaction mixtures.
Electronic & Steric Environment
The 2-hydroxy-6-trifluoromethoxy substitution creates a highly specific environment around the boron center:
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Ortho-Effect (Sterics): The boron atom is flanked by two substituents. This steric crowding retards the rate of transmetallation in Suzuki-Miyaura couplings compared to para-substituted analogs, requiring highly active catalysts (e.g., Buchwald precatalysts).
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Electronic Push-Pull:
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-OH (Position 2): Strong electron donor (resonance). Increases electron density on the ring, potentially facilitating oxidative addition if used as a halide partner, but here it activates the C-B bond towards protodeboronation.
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-OCF₃ (Position 6): Strong electron-withdrawing group (inductive). It lowers the pKa of the boronic acid and the phenol, modulating the Lewis acidity of the boron center.
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Intramolecular Interactions: A key feature is the potential for intramolecular hydrogen bonding between the phenolic -OH and the oxygen of the -OCF₃ group, or between the -OH and the boronic acid oxygens. This can "lock" the conformation, influencing binding affinity in biological targets.
Stability Considerations
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Protodeboronation: 2,6-Disubstituted boronic acids, especially those with electron-rich substituents like -OH, are prone to protodeboronation under basic conditions and high temperatures.
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Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions where possible. Rapid coupling protocols (microwave) are preferred.
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Synthesis Protocols
Two primary routes are recommended. The Directed Ortho-Metalation (DoM) route is efficient for gram-scale synthesis from inexpensive precursors, while the Miyaura Borylation is preferred for high-fidelity library generation.
Method A: Directed Ortho-Metalation (DoM)
This method exploits the "cooperative effect" of the oxygen substituents to direct lithiation to the sterically crowded C2 position (between the substituents).
Precursor: 3-(Trifluoromethoxy)phenol (protected as MOM-ether).
Caption: Synthesis via Directed Ortho-Metalation (DoM) utilizing the cooperative directing effects of MOM and OCF3 groups.
Protocol Narrative:
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Protection: Convert 3-(trifluoromethoxy)phenol to the methoxymethyl (MOM) ether to protect the acidic proton and provide a strong directing group (DMG).
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Lithiation: Treat the protected phenol with n-butyllithium (n-BuLi) in THF at -78°C. The lithium preferentially inserts at the position between the two oxygen substituents (C2 relative to the ring) due to the inductive activation and chelation stabilization.
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Borylation: Quench the lithiated species with triisopropyl borate (B(OiPr)₃).
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Workup: Acidic hydrolysis removes the MOM group and hydrolyzes the boronate ester to the free boronic acid in one step.
Method B: Palladium-Catalyzed Miyaura Borylation
Recommended for high-purity requirements to avoid isomer contamination.
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Start: 2-Bromo-3-(trifluoromethoxy)phenol.
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Reaction: Pd(dppf)Cl₂, Bis(pinacolato)diboron (B₂pin₂), KOAc, Dioxane, 90°C.
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Outcome: Yields the pinacol ester, which can be hydrolyzed (NaIO₄/HCl) or used directly.
Applications in Drug Discovery
This compound is not just a reagent; it is a strategic scaffold.
Bioisosterism & Medicinal Chemistry[4][5][6]
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The -OCF₃ Group: Often called a "super-halogen." It is lipophilic (Hansch π ≈ 1.04) and metabolically stable. It often replaces -Cl or -CF₃ to improve membrane permeability and metabolic stability (t₁/₂).
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The -OH Group: Provides a "handle" for further derivatization (e.g., etherification) or serves as a hydrogen bond donor in the active site.
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Benzoxaborole Synthesis: The 2-hydroxy-phenylboronic acid motif is the direct precursor to benzoxaboroles , a class of boron-heterocycles with potent antimicrobial and anti-inflammatory activity (e.g., Tavaborole).
Optimized Cross-Coupling Workflow (Suzuki-Miyaura)
Due to the steric hindrance at the 2 and 6 positions, standard conditions often fail. Use this optimized decision tree:
Caption: Decision matrix for optimizing Suzuki-Miyaura coupling based on steric demands of the electrophile.
Handling & Safety
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Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible with water but affects stoichiometry.
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Safety: Treat as a standard organic irritant. Avoid inhalation.
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Stability: The C-B bond is sensitive to oxidation. Do not store in open air for extended periods.
References
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Sigma-Aldrich. (2-Hydroxy-6-(trifluoromethoxy)phenyl)boronic acid Product Page.Link (Verified CAS Source).
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
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Cyrański, M. K., et al. (2021).[2] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2137. Link
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Georgiades, S. N., et al. (2020).[3] Boronic Acids in Medicinal Chemistry: From Reagents to Drugs.Journal of Medicinal Chemistry. (General reference for benzoxaborole applications).
